molecular formula C8H11N3O B1290214 2-Amino-N-pyridin-2-ylmethyl-acetamide CAS No. 3014-26-4

2-Amino-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B1290214
CAS No.: 3014-26-4
M. Wt: 165.19 g/mol
InChI Key: WMZPHHADOVYGMG-UHFFFAOYSA-N
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Description

Contextualizing Glycinamide (B1583983) Derivatives and Pyridine-Containing Compounds in Medicinal Chemistry and Life Sciences

Glycinamide derivatives, which are structurally related to the simplest amino acid, glycine (B1666218), represent a versatile scaffold in drug discovery. mdpi.com The inherent biocompatibility of the amino acid backbone makes these compounds attractive candidates for therapeutic development. The amide group of glycinamide can be readily modified, allowing for the synthesis of a vast library of derivatives with a wide range of physicochemical properties and biological targets. mdpi.com Researchers have explored glycinamide derivatives for various potential applications, including their use as building blocks for more complex molecules with potential anticancer and antimicrobial properties. mdpi.com

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. mdpi.comnih.gov Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, facilitating interactions with biological macromolecules such as enzymes and receptors. mdpi.comnih.gov The versatility of the pyridine scaffold is evident in the broad spectrum of therapeutic areas where pyridine-containing drugs have made a significant impact, including in the development of anticancer, antiviral, and central nervous system-acting agents. mdpi.comnih.gov

The combination of a glycinamide core with a pyridine ring in 2-Amino-N-pyridin-2-ylmethyl-acetamide results in a hybrid structure that leverages the advantageous properties of both parent scaffolds. This strategic amalgamation of a flexible amino acid derivative with a rigid, aromatic heterocycle offers a unique three-dimensional structure that can be explored for its potential to interact with various biological targets.

Overview of Research Significance of this compound and Related Scaffolds in Modern Chemical Biology

The research significance of this compound and related N-substituted 2-aminoacetamides lies in their potential to serve as novel probes and therapeutic leads in chemical biology. The modular nature of their synthesis allows for systematic modifications to explore structure-activity relationships (SAR). By altering the substituents on the pyridine ring or the amino acid backbone, researchers can fine-tune the molecule's properties to enhance its potency, selectivity, and metabolic stability.

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of N-substituted aminoacetamides has been investigated for various biological effects. Studies on analogous structures have revealed potential antimicrobial, anticancer, and enzyme inhibitory activities. For instance, the introduction of different heterocyclic rings to the aminoacetamide scaffold has been shown to modulate these biological outcomes.

The pyridine moiety, in particular, can play a crucial role in directing the molecule to specific biological targets. The position of the nitrogen atom and the substitution pattern on the ring can influence the molecule's binding affinity and selectivity. The exploration of scaffolds like this compound is driven by the continuous need for new chemical entities with novel mechanisms of action to address unmet medical needs. The synthesis and biological evaluation of such compounds contribute to the growing understanding of how small molecules can be designed to modulate complex biological processes.

Below is a table of the basic chemical properties of this compound, which serves as a foundational reference for further research.

PropertyValue
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
CAS Number 3014-26-4

Further investigation into the synthesis, characterization, and comprehensive biological screening of this compound is warranted to fully elucidate its potential in the landscape of modern chemical biology and drug discovery. The foundational knowledge of its constituent parts, the glycinamide and pyridine scaffolds, provides a strong rationale for its continued exploration.

Properties

IUPAC Name

2-amino-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZPHHADOVYGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627593
Record name N-[(Pyridin-2-yl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3014-26-4
Record name N-[(Pyridin-2-yl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2-Amino-N-pyridin-2-ylmethyl-acetamide and its Analogs

The construction of the this compound core and its related analogs can be achieved through several strategic synthetic approaches. These methods range from direct amide coupling reactions to the modification of the foundational scaffold.

The most direct and common method for synthesizing N-substituted acetamides involves the acylation of a primary amine with a suitable acetylating agent. In the case of this compound, this is typically achieved by the reaction of 2-(aminomethyl)pyridine with a glycine (B1666218) equivalent wherein the amino group is protected.

A prevalent strategy employs the reaction of 2-(aminomethyl)pyridine with an N-protected 2-aminoacetyl chloride, such as N-(tert-butoxycarbonyl)glycyl chloride (Boc-glycyl chloride), followed by deprotection. Alternatively, a more direct and frequently utilized precursor is 2-chloroacetyl chloride, which reacts readily with 2-(aminomethyl)pyridine to form the intermediate, 2-chloro-N-(pyridin-2-ylmethyl)acetamide. This intermediate can then be converted to the final product by nucleophilic substitution of the chloride with an amine source, such as ammonia (B1221849) or, more commonly, by using a phthalimide (B116566) equivalent (Gabriel synthesis) followed by hydrazinolysis.

The general reaction between an amine and 2-chloroacetyl chloride is typically conducted in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Representative Conditions for Synthesis of N-substituted 2-chloroacetamides

Amine Substrate Acetylating Agent Base Solvent Temperature Yield
Aryl amine 2-chloroacetyl chloride Triethylamine Dichloromethane Room Temp Good
Aliphatic/Aromatic amine 2-chloroacetyl chloride Aqueous Base Water Room Temp Variable

This table presents generalized conditions reported for the synthesis of various N-substituted chloroacetamides, which are direct precursors to the target compound.

Following the formation of 2-chloro-N-(pyridin-2-ylmethyl)acetamide, the introduction of the primary amino group completes the synthesis.

The this compound structure possesses three key reactive sites for derivatization: the primary amino group, the amide N-H, and the pyridine (B92270) ring nitrogen. This allows for the generation of a diverse library of analogs.

N-Acylation/N-Alkylation of the Primary Amine: The terminal amino group is the most nucleophilic site and can be readily acylated with various acid chlorides or anhydrides or alkylated using alkyl halides to yield a wide range of N-substituted derivatives.

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones provides access to the corresponding imine (Schiff base) derivatives, which can serve as intermediates for further functionalization or as ligands for metal complexes.

Pyridine Ring Modification: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide or alkylated to generate a pyridinium (B92312) salt. These modifications can alter the electronic properties and biological activity of the molecule.

Chemodivergent Synthetic Pathways and Catalytic Applications

While specific chemodivergent or catalytic applications for this compound itself are not extensively documented, the embedded 2-aminopyridine (B139424) moiety is a well-known participant in such reactions. Chemodivergent synthesis allows for the production of different product scaffolds from the same set of starting materials simply by tuning the reaction conditions.

Research has shown that 2-aminopyridines can react with α-bromoketones to yield two distinct classes of compounds. researchgate.netrsc.orgrsc.orgnih.gov By controlling the catalyst and solvent system, the reaction can be directed towards either N-(pyridin-2-yl)amides via a C-C bond cleavage pathway or towards the fused heterocyclic system, 3-bromoimidazo[1,2-a]pyridines, through a tandem cyclization/bromination. researchgate.netrsc.orgrsc.orgnih.gov

Pathway A (Amide Formation): In the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, the reaction favors a C-C bond cleavage, yielding N-(pyridin-2-yl)amides. researchgate.netnih.gov

Pathway B (Heterocycle Formation): In contrast, using only TBHP in ethyl acetate (B1210297) promotes a one-pot tandem cyclization and bromination, resulting in the formation of 3-bromoimidazo[1,2-a]pyridines. researchgate.netnih.gov

This established reactivity suggests that the this compound scaffold could be a viable substrate for similar chemodivergent transformations, using the exocyclic primary amine for amide linkage while the endocyclic 2-aminopyridine unit engages in selective cyclization or rearrangement pathways.

Role as a Precursor in Complex Heterocyclic Synthesis

The most significant role of the this compound scaffold in synthetic chemistry is as a precursor for the construction of complex heterocyclic systems, particularly the medicinally important imidazo[1,2-a]pyridine (B132010) core. mdpi.combio-conferences.org The 2-aminopyridine substructure is a key building block in numerous condensation reactions leading to this fused bicyclic system.

The general synthesis, often referred to as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Table 2: Modern Synthetic Methods for Imidazo[1,2-a]pyridines from 2-Aminopyridines

Reaction Partner(s) Catalyst/Reagent Key Features
α-Haloketones Catalyst-free, 60°C Solvent-free, efficient method. bio-conferences.org
Aldehydes, Terminal Alkynes Copper Iodide (CuI) Three-component coupling reaction. bio-conferences.orgorganic-chemistry.org
Nitroolefins Iron (III) Chloride (FeCl3) Lewis acid-catalyzed cascade reaction. bio-conferences.org
Acetophenones Copper (I) Iodide (CuI) Aerobic oxidative synthesis. organic-chemistry.org

By employing this compound as the 2-aminopyridine component, these synthetic strategies would yield imidazo[1,2-a]pyridine derivatives bearing an N-pyridin-2-ylmethyl-acetamide substituent at the 8-position, providing a route to highly functionalized and potentially biologically active molecules.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the coordination chemistry of "this compound" that adheres to the specific and thorough outline provided.

The available literature focuses on derivatives or structurally related compounds, such as Schiff base or thiosemicarbazone derivatives of pyridine and acetamide (B32628). Discussing these related compounds would violate the explicit instruction to focus solely on "this compound."

Therefore, constructing a scientifically accurate and thorough article that strictly follows the requested outline is not feasible due to the lack of published research on the coordination chemistry of this particular compound.

Coordination Chemistry and Metal Complexation

Solution Equilibria of Metal-Ligand Interactions

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the user's specific request. Further research by the scientific community is required before a detailed article on the coordination chemistry of 2-Amino-N-pyridin-2-ylmethyl-acetamide can be authored.

Based on the conducted research, there is no specific scientific literature available that details the direct enzyme inhibition profiles of the chemical compound “this compound” for the biological targets outlined in the request.

The search results consistently refer to derivatives or structurally analogous compounds, rather than providing data solely on the specified molecule. For instance, studies on kinases, cyclooxygenases, and other enzymes focus on different chemical scaffolds that may incorporate a pyridine (B92270) or acetamide (B32628) moiety but are not the exact compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for “this compound” according to the strict outline provided. Introducing information from related but distinct molecules would violate the core instruction to focus solely on the specified compound.

Molecular Interactions and Biological Target Engagement

Receptor Antagonism and Agonism

A thorough investigation of scientific databases and published research reveals no specific studies detailing the direct interaction of 2-Amino-N-pyridin-2-ylmethyl-acetamide with the Adenosine A2A, Orexin (B13118510) 2, or Bradykinin B1 receptors. The following sections reflect the absence of available data for this particular compound within the specified contexts.

Adenosine A2A Receptor Antagonism

Current research has not established a direct antagonistic relationship between this compound and the Adenosine A2A receptor. While various other pyridine-containing compounds have been explored for their potential as A2A receptor antagonists, specific data for the subject molecule is not present in the reviewed literature.

Orexin 2 Receptor Antagonism

There is no available scientific evidence to suggest that this compound acts as an antagonist for the Orexin 2 receptor. The field of orexin receptor modulation is an active area of research, but studies have not yet characterized the effects of this specific compound.

Bradykinin B1 Receptor Antagonism

The role of this compound as a Bradykinin B1 receptor antagonist has not been documented in the scientific literature. Research into Bradykinin B1 receptor antagonists has identified various molecular structures with this activity, but the subject compound is not among them nih.gov.

Antimicrobial Activities of the Compound and its Metal Complexes

While specific studies on the antimicrobial properties of this compound and its direct metal complexes are not available, the broader class of 2-aminopyridine (B139424) derivatives and their coordination complexes with transition metals have demonstrated notable antimicrobial efficacy. This activity is often attributed to the principles of chelation theory, which can enhance the lipophilicity of the metal complexes, facilitating their transport across microbial cell membranes and subsequent interaction with intracellular targets. The antimicrobial potential of such related compounds provides a basis for inferring the possible, yet unconfirmed, activity of this compound and its complexes.

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

Metal complexes of ligands containing pyridine (B92270) and amine functionalities have shown significant promise as antibacterial agents. Studies on various transition metal complexes with ligands structurally related to 2-aminopyridine have reported activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanism is often linked to the metal ion's ability to disrupt cellular processes or the complex's ability to inhibit essential enzymes. For instance, some novel 2-aminopyridine derivatives have demonstrated high activity against S. aureus nih.gov. Metal complexes, in general, are often found to be more potent than the free ligands fortunejournals.com.

Antibacterial Activity of Related 2-Aminopyridine Derivative Complexes

Bacterial StrainGeneral Activity of Related ComplexesReferences
Escherichia coli (Gram-negative)Moderate to high activity observed in various transition metal complexes. researchgate.netmdpi.com
Staphylococcus aureus (Gram-positive)Significant inhibitory effects reported for several derivatives and their metal complexes. nih.govresearchgate.net

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus flavus)

Similar to their antibacterial properties, metal complexes of pyridine-containing ligands have also been investigated for their antifungal potential. Research has indicated that such complexes can exhibit inhibitory activity against pathogenic fungi like Candida albicans and Aspergillus flavus. The chelation of the metal ion to the organic ligand is often a critical factor in enhancing this antifungal action. The increased lipophilic nature of the complexes allows for better penetration of the fungal cell wall and membrane, leading to disruption of fungal growth and proliferation.

Antifungal Activity of Related Pyridine-Based Metal Complexes

Fungal StrainGeneral Activity of Related ComplexesReferences
Candida albicansActivity has been noted in several transition metal complexes of related ligands. mdpi.com
Aspergillus flavusSome related metal complexes have shown inhibitory effects against this species. mdpi.com

Anti-inflammatory Mechanisms and Effects

The anti-inflammatory potential of compounds structurally related to this compound has been investigated, suggesting that metal chelation, particularly of copper, may play a significant role in their mechanism of action.

While direct studies on the effect of this compound on the IKKbeta (Inhibitor of nuclear factor kappa-B kinase subunit beta) pathway are not extensively documented, the anti-inflammatory activity of similar pyridine-containing compounds suggests a potential for such modulation. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, in which IKKbeta is a crucial kinase, is a key regulator of inflammation. Pyrimidine derivatives, which share structural similarities with the pyridine component of this compound, have been shown to exhibit anti-inflammatory effects by inhibiting inflammatory mediators that are often downstream of the NF-κB pathway, such as certain cytokines and chemokines nih.gov. The chelation of metal ions, particularly copper, by structurally similar molecules has been linked to anti-inflammatory effects, which may involve the modulation of metal-dependent enzymatic processes that are critical for inflammatory signaling cascades.

Preclinical studies on compounds with a similar structural backbone to this compound have shown promise in models of inflammatory diseases. For instance, a study on copper chelating agents, including N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine, was conducted to investigate their potential for alleviating inflammation associated with rheumatoid arthritis nih.gov. This study highlighted the potential for copper-chelating compounds to be effective in this disease context nih.gov. The underlying principle is that the mobilization and distribution of copper can influence inflammatory processes. While direct preclinical evidence for this compound in rheumatoid arthritis or colitis models is not available in the reviewed literature, the findings for analogous compounds suggest a plausible avenue for its therapeutic application.

Table 1: Preclinical Studies of Structurally Similar Compounds in Inflammatory Disease Models

Compound/Class Disease Model Key Findings Reference
N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine Rheumatoid Arthritis (in vivo) Demonstrated ability to mobilize Cu(II) in vivo, suggesting potential as an anti-inflammatory agent. nih.gov
Pyrimidine derivatives General Inflammation Models Inhibition of key inflammatory mediators like PGE2, nitric oxide, and NF-κB. nih.gov

Chelation-Mediated Biological Effects

The pyridine and acetamide (B32628) moieties of this compound confer upon it the ability to act as a chelating agent, binding to various metal ions. This property is central to its observed and potential biological effects.

The structure of this compound is conducive to the chelation of copper(II) ions. Pyridine-substituted amides are recognized for their excellent chelating properties nih.gov. A study on a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, detailed the synthesis and characterization of its copper(II) complex, confirming the ability of the N-(pyridin-2-ylmethyl)acetamide scaffold to coordinate with copper nih.govnih.gov. Speciation calculations for a similar copper chelating agent, N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine, predicted its ability to mobilize Cu(II) in vivo, and biodistribution studies of its 64Cu(II)-labelled complex showed tissue accumulation, indicating a significant biological half-life nih.gov. These findings suggest that this compound could function as a metallochaperone, a molecule that binds and transports metal ions within a biological system.

Table 2: Copper Chelation and Mobilization Studies of Related Compounds

Compound Method Key Findings Reference
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide Synthesis and characterization of Cu(II) complex Confirmed the coordination of the N-(pyridin-2-ylmethyl)acetamide scaffold with copper(II). nih.govnih.gov
N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine Speciation calculations and in vivo biodistribution Predicted in vivo Cu(II) mobilization and showed tissue accumulation of the 64Cu(II) complex. nih.gov

The development of bifunctional chelators for therapeutic radioisotopes is a critical area of nuclear medicine. The pyridine-acetamide scaffold is a promising structural motif for this purpose. While direct studies on this compound for bismuth radioisotope chelation are limited, research on related structures provides strong evidence for its potential. For instance, bispidine chelators incorporating methyl-pyridine and acetate (B1210297) pendant groups have been synthesized and shown to form stable complexes with Bismuth-213 (213Bi) nih.govnih.gov. These chelators demonstrated efficient complexation kinetics at ambient temperature and stability comparable to standard ligands, making them suitable for radiopharmaceutical applications nih.govnih.gov. The design of such chelators often involves incorporating N-donor atoms within a scaffold that can effectively coordinate with the radioisotope.

Iron is another biologically important metal ion that can be a target for chelation therapy. While specific studies on the iron chelation properties of this compound are not detailed in the available literature, the broader class of 3-hydroxy-4-pyridinones has been extensively studied as potential iron(III) chelators mdpi.com. These studies indicate that the pyridine ring, when appropriately functionalized, can be a key component of effective iron chelators mdpi.com. The binding affinity of nitrogenous bases, including pyridines, to iron(II) has also been a subject of investigation, highlighting the role of the pyridine nitrogen in coordinating with iron nih.gov. Although a direct link cannot be made without specific experimental data, the structural components of this compound suggest a potential for interaction with iron ions.

Structure Activity Relationship Sar and Rational Design

Key Structural Motifs and Pharmacophores for Biological Activity

The structure of 2-Amino-N-pyridin-2-ylmethyl-acetamide is composed of several key motifs that are recognized for their roles in biological interactions. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the primary pharmacophoric features can be attributed to its constituent parts: the picolylamine (2-aminomethylpyridine) group and the amino acetamide (B32628) moiety.

The picolylamine scaffold is a well-established chelating ligand for various metal ions, and its derivatives are significant in bioinorganic and medicinal chemistry. nih.govresearchgate.net The pyridine (B92270) nitrogen and the amino nitrogen can coordinate with metal ions, which is a critical feature for the active sites of many metalloenzymes. researchgate.net This chelating ability suggests that the biological activity of this compound or its analogs could be related to their interaction with metal-containing proteins.

The acetamide group is a prevalent feature in a vast number of pharmaceutical drugs. nih.gov The amide bond's hydrogen bonding capabilities—with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor—are crucial for binding to the amino acid residues in protein targets such as enzymes and receptors. The terminal primary amine (-NH2) further adds a key site for hydrogen bonding and potential salt bridge formation, which can significantly contribute to binding affinity.

Together, these motifs create a pharmacophore with a distinct spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and a potential metal-binding site, which dictates the compound's ability to interact with specific biological targets.

Impact of Substitutions on Potency, Selectivity, and Bioavailability

The modification of a lead compound by adding, removing, or altering functional groups is a cornerstone of drug development. While direct SAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related N-pyridin-yl acetamide structures. These studies demonstrate that even minor changes to the core structure can have profound effects on the compound's pharmacological profile.

For instance, in a series of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues developed as anticolitis agents, substitutions on the acetamide side chain were critical for activity. nih.gov The parent compound showed inhibitory activity against TNF-α- and IL-6-induced cell adhesion, and systematic modifications led to an analog (compound 2-19) with significantly improved potency. nih.gov This highlights that the nature of the group attached to the acetamide carbonyl can drastically influence biological efficacy.

Similarly, a SAR analysis of N-(pyridin-3-yl)acetamide derivatives as PIM-1 kinase inhibitors revealed the importance of substitutions on the pyridine ring. researchgate.net The placement and electronic nature of substituents on the pyridine ring can affect the molecule's interaction with the kinase's active site, thereby modulating its inhibitory potency and selectivity.

These examples from related compound classes underscore the principle that substitutions on either the pyridine ring or the acetamide portion of this compound would likely have a significant impact on its biological activity. Modifications could alter the compound's electronic distribution, steric profile, and hydrogen-bonding capacity, thereby affecting its binding affinity for a target (potency), its ability to distinguish between different targets (selectivity), and its absorption, distribution, metabolism, and excretion (ADME) properties (bioavailability).

Structural Moiety Potential Substitution Site Predicted Impact on Bioactivity
Pyridine RingPositions 3, 4, 5, 6Alteration of electronics, steric hindrance, and hydrogen bonding potential, affecting potency and selectivity.
Methylene Bridge (-CH2-)Chain extension/branchingModification of spatial relationship between pyridine and acetamide, impacting target fit.
Acetamide Nitrogen (-NH-)N-methylationRemoval of hydrogen bond donor capability, potentially altering binding mode and bioavailability.
Terminal Amino Group (-NH2)Alkylation, AcylationChange in basicity, hydrogen bonding, and steric bulk, influencing binding affinity and pharmacokinetic properties.

Computational Approaches in SAR Analysis

Computational chemistry offers powerful tools to investigate SAR at the molecular level, providing insights that can guide the synthesis and testing of new compounds. Molecular docking and molecular dynamics simulations are two such techniques that can elucidate the interactions between a ligand like this compound and its potential biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule to the active site of a protein.

A study on a closely related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, utilized molecular docking to investigate its interaction with the insulin-like growth factor-1 receptor (IGF-1R), a target implicated in cancer. nih.gov The simulations predicted that the ligand could form several non-covalent interactions with the receptor's active site, including hydrogen bonds and hydrophobic interactions. nih.gov The pyridin-2-ylmethyl acetamide portion of the molecule was central to these predicted interactions. Such studies allow researchers to visualize how a compound fits into its target, which amino acid residues are important for binding, and how structural modifications might enhance this interaction.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can model the dynamic behavior of the system over time. MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event.

For example, MD simulations have been used to study the binding of ligands containing the bis(2-pyridylmethyl)amine (a structure related to the picolylamine motif) scaffold to DNA. nih.gov These simulations provided insights into the stability of the complex and the specific interactions, such as hydrogen bonds, that maintain the binding conformation over time. nih.gov Similarly, simulations of N-methylacetamide in solution have been used to understand its hydrogen-bonding dynamics, which serves as a model for the peptide backbone in proteins. chemrxiv.orgrsc.org

Applying MD simulations to this compound bound to a target would allow for the assessment of the stability of the binding pose predicted by docking. It could reveal key conformational changes and the role of water molecules in mediating the interaction, providing a deeper understanding of the binding thermodynamics and kinetics that are crucial for rational drug design.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For a compound like 2-Amino-N-pyridin-2-ylmethyl-acetamide, DFT calculations would typically be used to:

Optimize the molecular geometry to find its most stable three-dimensional conformation.

Calculate electronic properties such as the distribution of electron density and the molecular electrostatic potential, which helps in identifying sites prone to electrophilic or nucleophilic attack.

Determine vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Despite the utility of this method, specific DFT studies detailing the optimized geometry, electronic properties, or reactivity of this compound have not been identified in published research.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Protein Binding

Molecular Dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into:

Its conformational flexibility in different solvents.

The dynamics of its interactions with biological macromolecules, such as proteins or nucleic acids.

The stability of potential ligand-protein complexes and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) governing the binding.

A review of available literature did not yield any specific MD simulation studies performed on this compound to analyze its dynamic behavior or its binding interactions with specific protein targets.

In Silico Prediction of Molecular Targets and Interactions

In silico methods, including molecular docking and pharmacophore modeling, are used to predict the potential biological targets of a molecule and its likely mode of interaction. For this compound, these studies would involve:

Screening the compound against libraries of known protein structures to identify potential binding partners.

Predicting the binding affinity and the specific pose of the molecule within the active site of a target protein.

Identifying key amino acid residues involved in the interaction.

There are no available research articles detailing in silico predictions of molecular targets or specific intermolecular interactions for this compound.

Thermodynamic and Kinetic Studies of Molecular Interactions

Computational methods can be used to calculate the thermodynamic and kinetic parameters of molecular interactions, such as ligand-receptor binding. These studies would determine:

Thermodynamic properties: Changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding, which indicate the spontaneity and driving forces of the interaction.

Kinetic properties: The association (k_on) and dissociation (k_off) rate constants, which describe how quickly a ligand binds to and unbinds from its target.

Specific computational studies on the thermodynamics or kinetics of molecular interactions involving this compound are not present in the scientific literature.

Quantum Chemical Studies (e.g., HOMO-LUMO Gap Analysis, Global Reactivity Descriptors, Natural Bond Orbital Analysis, Nucleus-Independent Chemical Shifts)

Advanced quantum chemical studies provide deeper understanding of a molecule's electronic characteristics and reactivity.

HOMO-LUMO Gap Analysis: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis: This method investigates charge transfer and conjugative interactions within a molecule, providing insight into intramolecular stability arising from electron delocalization.

Nucleus-Independent Chemical Shifts (NICS): NICS calculations are used to assess the aromaticity of cyclic structures within a molecule, such as the pyridine (B92270) ring.

No published data from HOMO-LUMO gap analysis, global reactivity descriptor calculations, NBO analysis, or NICS studies for this compound could be located.

Future Research Directions and Therapeutic Potential

Exploration of Novel Derivatives and Scaffolds for Enhanced Efficacy

The development of novel derivatives from a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For 2-Amino-N-pyridin-2-ylmethyl-acetamide, several strategies could be employed to generate a library of analogs for comprehensive screening.

Key Structural Modification Strategies:

Modification Site Potential Substituents/Changes Intended Outcome
Amino Group (-NH2) Alkylation, Acylation, SulfonylationModulate polarity, hydrogen bonding capacity, and metabolic stability.
Acetamide (B32628) Linker Introduction of conformational constraints (e.g., cyclization), variation of linker length.Optimize spatial orientation for target binding and improve proteolytic resistance.
Pyridine (B92270) Ring Substitution with electron-donating or electron-withdrawing groups, replacement with other heterocycles.Alter electronic properties, influence binding affinity, and modify metabolic profile.
Overall Scaffold Bioisosteric replacement of key functional groups.Retain essential binding interactions while improving drug-like properties.

The synthesis of such derivatives would draw upon established synthetic methodologies in organic chemistry. researchgate.net For instance, modifications to the terminal amino group can be achieved through standard N-alkylation or acylation reactions. The acetamide backbone could be altered by employing different amino acid or synthetic building blocks. The pyridine moiety offers a rich template for modification, including substitution reactions to introduce a variety of functional groups that can probe the chemical space around a potential binding pocket. mdpi.com

The resulting library of novel compounds would then undergo rigorous screening to identify derivatives with enhanced biological activity. This approach is conceptually similar to the development of other classes of therapeutic agents where systematic structural modifications of a core scaffold have led to significant improvements in efficacy and safety. nih.gov

Application in Drug Discovery and Development Pathways

The journey of a novel chemical entity like a derivative of this compound from the laboratory to a potential therapeutic involves a well-defined drug discovery and development pathway. This process is designed to systematically evaluate the compound's potential, identify its mechanism of action, and establish a preliminary safety profile.

Hypothetical Drug Discovery Workflow:

High-Throughput Screening (HTS): The newly synthesized library of derivatives would be screened against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, implicated in various diseases.

Hit Identification and Validation: Compounds that exhibit significant activity in HTS are identified as "hits." These hits would then undergo secondary screening and validation assays to confirm their activity and eliminate false positives.

Lead Optimization: Promising hits are selected as "leads" for further chemical modification to improve their potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Preclinical Development: The optimized lead compounds are subjected to in vitro and in vivo studies to evaluate their efficacy in disease models and to assess their safety and toxicity.

This structured approach allows for the efficient identification and advancement of promising drug candidates while minimizing the risk of late-stage failures. The ultimate goal is to identify a single, highly effective, and safe compound for further clinical investigation.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a deeper and more holistic understanding of the biological effects of this compound and its potential derivatives, the integration of multi-omics data is an indispensable modern approach. mdpi.comnih.gov This systems biology strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular changes induced by the compound.

Multi-Omics Integration in a Nutshell:

Omics Layer Information Provided Potential Insights for the Compound
Genomics DNA sequence and structureIdentification of genetic factors that may influence individual responses to the compound.
Transcriptomics Gene expression levels (RNA)Understanding which genes and cellular pathways are activated or suppressed by the compound.
Proteomics Protein expression and modificationsIdentifying the direct protein targets of the compound and its downstream effects on protein networks. mdpi.com
Metabolomics Metabolite profilesRevealing changes in metabolic pathways and identifying biomarkers of the compound's activity. mdpi.com

By integrating these diverse datasets, researchers can move beyond a single target-based view and appreciate the compound's effects on the entire biological system. researchgate.netnih.gov For instance, proteomics could identify the primary protein target, while transcriptomics and metabolomics could reveal the downstream consequences of modulating that target's activity. nih.gov This integrated approach can help in elucidating the mechanism of action, identifying potential off-target effects, discovering biomarkers for patient stratification, and ultimately, guiding the development of more effective and personalized therapies. techscience.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-N-pyridin-2-ylmethyl-acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : A key precursor for pyridine-containing acetamides is 2-aminopyridine derivatives. For example, N-(Pyridin-2-yl)acetamide derivatives can be synthesized via condensation reactions using cyanoacetic acid and substituted anilines under acidic conditions . Optimization of alkaline or acidic conditions (e.g., using iron powder for nitro-group reduction) improves yield and purity. Characterization via NMR and HPLC is critical to confirm structural integrity and monitor byproducts .

Q. How is this compound characterized to ensure structural fidelity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., pyridinyl CH groups at δ 7.5–8.5 ppm) and acetamide carbonyl signals (~170 ppm in 13C^{13}\text{C} NMR).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ for C9_9H12_{12}N3_3O: m/z 178.1).
  • Melting Point : Compare with literature values (e.g., N-(4-Methyl-pyridin-2-yl)-acetamide melts at 103°C) .

Q. What solvents and catalysts are optimal for synthesizing pyridinylmethyl-acetamide derivatives?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. Catalytic systems like EDCI/HOBt or DCC are effective for amide bond formation. For halogenated derivatives, sodium chlorodifluoroacetate serves as a difluorocarbene source under mild conditions .

Advanced Research Questions

Q. How can DFT studies guide the design of this compound derivatives with enhanced reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions. For example, studies on aminoimidazodipyridines reveal that electron-withdrawing groups on the pyridine ring lower activation energy for nucleophilic attacks, enabling targeted functionalization .

Q. What strategies resolve contradictions in spectroscopic data for pyridinylmethyl-acetamide analogs?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers. Cross-validate with X-ray crystallography when possible; for instance, crystal structures of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide confirm bond angles and dihedral angles critical for reactivity .

Q. How are reaction byproducts minimized during large-scale synthesis of pyridinylmethyl-acetamides?

  • Methodological Answer : Scale-up requires precise stoichiometry and temperature control. For example, iron powder reduction of nitro intermediates (as in N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene) must occur below 50°C to avoid over-reduction. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) removes residual amines or unreacted cyanoacetic acid .

Q. What safety protocols are critical for handling halogenated or iodinated acetamide derivatives?

  • Methodological Answer : Halogenated analogs (e.g., 2-Iodo-N-(1-pyrenylmethyl)acetamide) require inert atmosphere handling (glovebox) due to light sensitivity. Waste must be neutralized with 10% sodium thiosulfate before disposal. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory to prevent dermal or inhalation exposure .

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